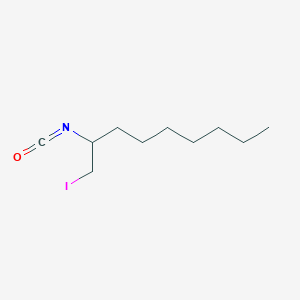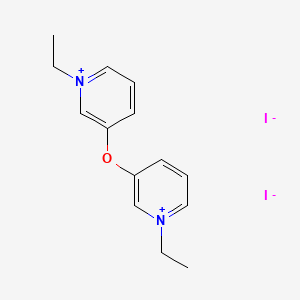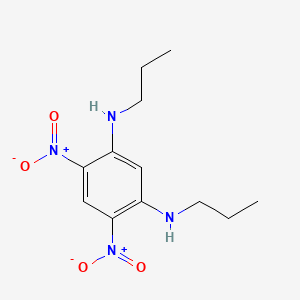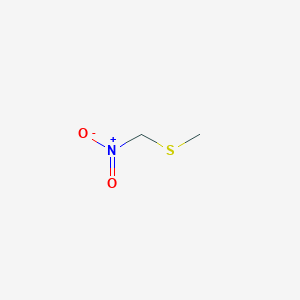![molecular formula C19H23N3O2 B14384529 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide CAS No. 89459-32-5](/img/structure/B14384529.png)
2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide is a complex organic compound with a unique structure that combines an acetylanilino group with a dimethylaminoethyl benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide typically involves a multi-step process. One common method includes the acylation of aniline derivatives followed by the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines.
Applications De Recherche Scientifique
2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acetylanilino derivatives and benzamide compounds. Examples are:
- 2-(2-Acetylanilino)benzoic acid
- N-(2-Dimethylaminoethyl)benzamide
Uniqueness
What sets 2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89459-32-5 |
|---|---|
Formule moléculaire |
C19H23N3O2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(2-acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H23N3O2/c1-14(23)15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)19(24)20-12-13-22(2)3/h4-11,21H,12-13H2,1-3H3,(H,20,24) |
Clé InChI |
VLJPHQCQRRLOJG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2C(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)

![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)






